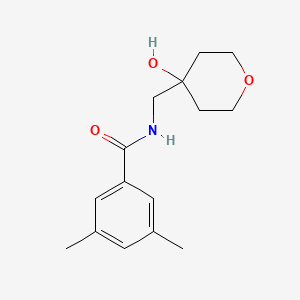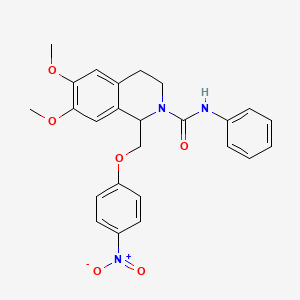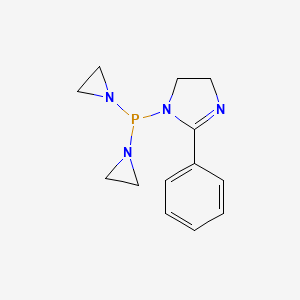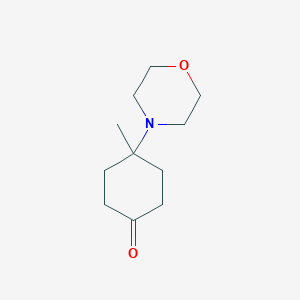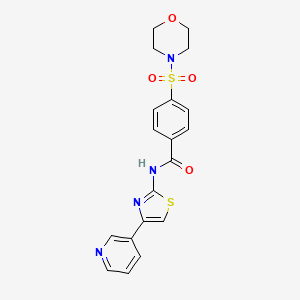
4-(morpholinosulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(morpholinosulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide, also known as MPT0B390, is a small molecule compound that has shown promising results in scientific research for its potential therapeutic applications. This compound belongs to the benzamide class of compounds and has a molecular weight of 457.55 g/mol.
Applications De Recherche Scientifique
Heterocyclic Carboxamides as Potential Antipsychotic Agents
Research has explored the synthesis and evaluation of heterocyclic analogues of 1192U90, including derivatives of 4-(morpholinosulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide, as potential antipsychotic agents. These compounds have shown promise in binding to dopamine and serotonin receptors, exhibiting potent in vivo activities in animal models. They were evaluated for their antipsychotic potential and were found to have less activity in models predictive of extrapyramidal side effects, suggesting their possible use in treating psychosis with fewer side effects (Norman et al., 1996).
Pharmacokinetics and Bioavailability
Studies on the pharmacokinetics and oral bioavailability of related thiazole benzenesulfonamide compounds have been conducted. These studies investigated the systemic clearance, oral bioavailability, and hepatic extraction of these compounds in different species like rats, dogs, and monkeys, providing insights into their metabolic profiles and potential therapeutic applications (Stearns et al., 2002).
Src Kinase Inhibitory and Anticancer Activities
Compounds containing the thiazolyl N-benzyl-substituted acetamide structure, similar to the compound , have been synthesized and evaluated for their Src kinase inhibitory activities and potential anticancer properties. These compounds were tested against various cancer cell lines, showing significant inhibition of cell proliferation, indicating their potential use as cancer therapeutics (Fallah-Tafti et al., 2011).
Adenosine Receptor Antagonists
Research has also been conducted on novel classes of heterocyclic compounds, including thiazole derivatives, as adenosine antagonists. These studies have helped to better understand the receptor-ligand interaction and have identified compounds with affinities in the micromolar range. This research offers insights into the development of new drugs targeting adenosine receptors (van Muijlwijk-Koezen et al., 2001).
Antimicrobial and Antitumor Studies
There have been studies on the antimicrobial and antitumor properties of zinc(II) complexes with pyridine thiazole derivatives. These studies provide insights into the development of bioactive materials with novel properties, potentially leading to new treatments for infections and cancer (Xun-Zhong et al., 2020).
Propriétés
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S2/c24-18(22-19-21-17(13-28-19)15-2-1-7-20-12-15)14-3-5-16(6-4-14)29(25,26)23-8-10-27-11-9-23/h1-7,12-13H,8-11H2,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYTZWKSARUPMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2469957.png)
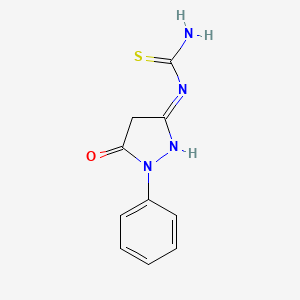

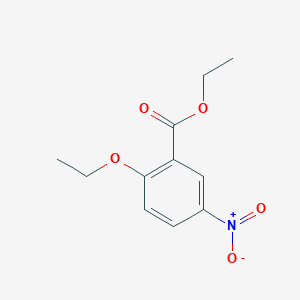
![ethyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate](/img/no-structure.png)
![2,5-dimethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-3-carboxamide hydrochloride](/img/structure/B2469964.png)
![1-(3-Chloro-2-methylphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2469966.png)
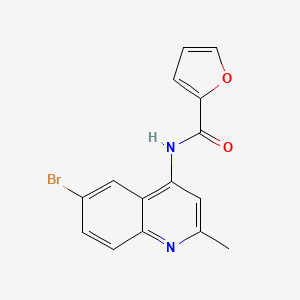
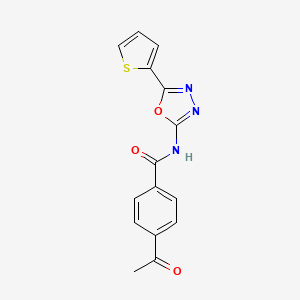
![3-(1H-tetrazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2469972.png)
